![molecular formula C9H11NO3 B12961413 (R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)
(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chiral compound with a unique structure that includes an amino group and a methanol group attached to a dihydrobenzo[b][1,4]dioxin ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Attachment of the Methanol Group: This step usually involves the reduction of a corresponding aldehyde or ketone precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
®-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
®-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of ®-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The methanol group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: The enantiomer of the compound, which may have different biological activities.
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with similar functional groups but different overall structure and properties.
Sulfur-containing analogs: Compounds where the oxygen atoms in the dioxin ring are replaced with sulfur atoms, leading to different chemical and physical properties.
Uniqueness
®-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to its specific chiral configuration and the presence of both an amino group and a methanol group on the dihydrobenzo[b][1,4]dioxin ring. This combination of features makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
[(3R)-6-amino-2,3-dihydro-1,4-benzodioxin-3-yl]methanol |
InChI |
InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5,10H2/t7-/m1/s1 |
InChI 键 |
WESGTRBLNOIOAT-SSDOTTSWSA-N |
手性 SMILES |
C1[C@H](OC2=C(O1)C=CC(=C2)N)CO |
规范 SMILES |
C1C(OC2=C(O1)C=CC(=C2)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


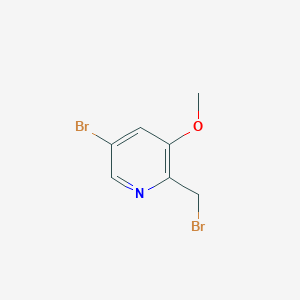
![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)
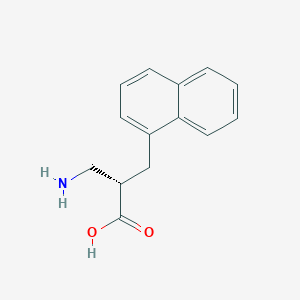
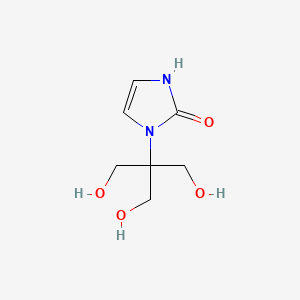
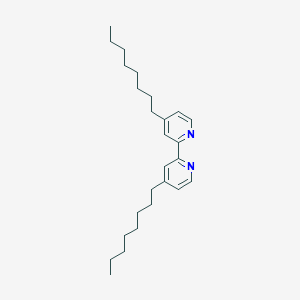
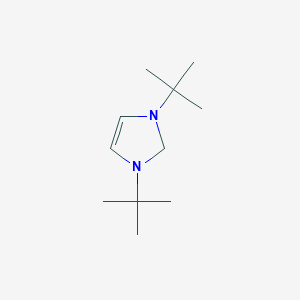
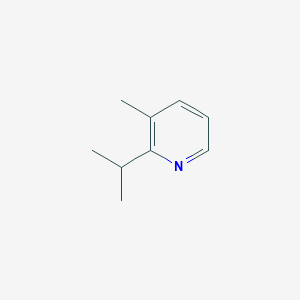
![(R)-3-(3-Aminophenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12961382.png)
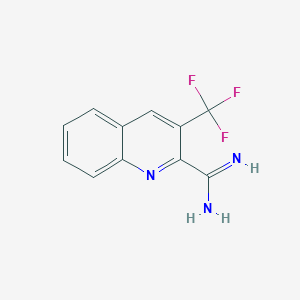
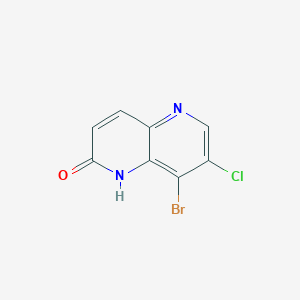
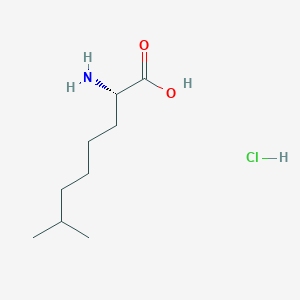
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)


